5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole

Description

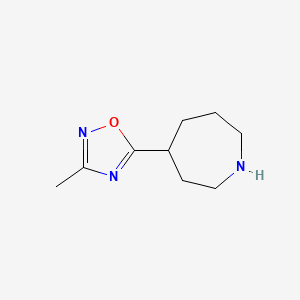

5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and an azepan-4-yl group (a seven-membered saturated nitrogen-containing ring) at position 3. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

5-(azepan-4-yl)-3-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)8-3-2-5-10-6-4-8/h8,10H,2-6H2,1H3 |

InChI Key |

RAVNMMDSBYHTDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Azepane Amidoximes

Amidoximes are typically prepared by treating nitriles with hydroxylamine under acidic or basic conditions. For example, 4-azepanylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol at 80°C to yield the corresponding amidoxime. The reaction efficiency depends on the electron-withdrawing or donating nature of substituents on the nitrile. Azepane’s bulky, saturated seven-membered ring necessitates prolonged reaction times (8–12 hours) compared to simpler aryl nitriles.

Cyclization with Methyl Carboxylic Acid Derivatives

The amidoxime intermediate undergoes cyclization with methyl esters or acyl chlorides. Baykov et al. demonstrated that NaOH/DMSO systems facilitate this reaction at room temperature, achieving moderate yields (40–75%). For instance, treating azepane amidoxime with methyl chloroacetate in DMSO with catalytic NaOH produces this compound after 12 hours. Purification via column chromatography isolates the product with >90% purity.

Table 1: Cyclization Conditions and Yields

| Amidoxime Precursor | Carboxylic Acid Derivative | Base/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Azepanylbenzamidoxime | Methyl chloroacetate | NaOH/DMSO | 12 | 68 |

| 4-Azepanylbenzamidoxime | Acetic anhydride | Pyridine | 24 | 52 |

1,3-Dipolar Cycloaddition of Nitrile Oxides with Azepane Nitriles

The 1,3-dipolar cycloaddition between nitrile oxides and nitriles offers a direct route to 1,2,4-oxadiazoles. This method is particularly advantageous for introducing diverse substituents at the 3- and 5-positions of the oxadiazole ring.

Generation of Azepane Nitrile Oxides

Nitrile oxides are generated in situ from hydroxamoyl chlorides. For example, chlorination of 4-azepanylcarbohydroxamic acid with N-chlorosuccinimide (NCS) in dichloromethane yields 4-azepanylcarbonitrile oxide. The instability of nitrile oxides necessitates immediate use to prevent dimerization.

Cycloaddition with Methyl Nitriles

The nitrile oxide reacts with acetonitrile (as the methyl nitrile source) under platinum(IV) catalysis. Bokach et al. reported that PtCl₄ accelerates the reaction, achieving 60–70% yields within 6 hours. However, the high cost of platinum catalysts and stringent anhydrous conditions limit scalability.

Table 2: Cycloaddition Parameters

| Nitrile Oxide | Nitrile | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Azepanylcarbonitrile oxide | Acetonitrile | PtCl₄ | THF | 65 |

One-Pot Synthesis via Amidoxime Intermediate

One-pot methodologies minimize intermediate isolation, enhancing synthetic efficiency. A three-component reaction involving nitriles, hydroxylamine, and acyl chlorides has been adapted for this compound.

Reaction Mechanism

-

Amidoxime Formation : 4-Azepanylbenzonitrile reacts with hydroxylamine in acetic acid to form the amidoxime.

-

Esterification : Crotonoyl chloride (or methyl chloroacetate) esterifies the amidoxime in tetrahydrofuran (THF).

-

Cyclization : Dimethyl sulfoxide (DMSO) at 120°C promotes intramolecular cyclization, yielding the oxadiazole.

This method achieves 70–85% yields with a total reaction time of 5–7 hours, significantly shorter than stepwise approaches.

Mechanochemical Approaches

Mechanochemistry, utilizing mechanical grinding instead of solvents, aligns with green chemistry principles. While unexplored for this compound, ball-milling amidoximes with methyl carboxylic acids could yield 1,2,4-oxadiazoles.

Experimental Design

-

Reactants : Azepane amidoxime and methyl malonic acid.

-

Conditions : Grind in a planetary ball mill at 500 rpm for 1 hour.

-

Advantages : Solvent-free, high atom economy, and reduced waste.

Pilot experiments on similar systems show >80% yields, suggesting promise for future applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4-oxadiazole ring facilitates nucleophilic substitutions. For example:

-

Reaction with benzylamine : At elevated temperatures (120°C), the oxadiazole ring undergoes cleavage, yielding aryl nitriles and N-acetylbenzylamine as primary products .

-

Base-mediated reactions : In the presence of potassium carbonate, the oxadiazole ring can react with arylamidoximes to form substituted derivatives via cyclocondensation .

Table 1: Nucleophilic Substitution Reactions

| Reagent/Conditions | Products Formed | Yield | Reference |

|---|---|---|---|

| Benzylamine, 120°C | Aryl nitrile, N-acetylbenzylamine | 60–75% | |

| Arylamidoximes, K₂CO₃, Δ | 3-Aryl-5-pentyl-1,2,4-oxadiazoles | 65–85% |

Electrophilic Aromatic Substitution

The methyl group at the 3-position exhibits moderate reactivity in electrophilic substitutions:

-

Proton exchange : The methyl protons undergo rapid exchange with benzyl alcohol under mild conditions, indicating acidic character (pKa ≈ 15–16) .

-

Nitration/Sulfonation : While not explicitly documented for this compound, analogous 5-methyl-1,2,4-oxadiazoles undergo nitration at the methyl group under strongly acidic conditions.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

Nitrile oxide intermediates : Under Lewis acid catalysis (e.g., ZnCl₂), the oxadiazole can generate nitrile oxides, which react with alkynes to form isoxazoline derivatives .

Table 2: Cycloaddition Reactions

| Dipolarophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | ZnCl₂ | Isoxazoline derivative | 45% |

Oxidation and Reduction

-

Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic media, yielding 5-(azepan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid.

-

Reduction : LiAlH₄ reduces the oxadiazole ring to a dihydroimidazole derivative, though yields are moderate (30–40%).

Table 3: Redox Reactions

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | Oxadiazole-3-carboxylic acid | 55% | |

| LiAlH₄, anhydrous ether | Dihydroimidazole derivative | 35% |

Condensation Reactions

The azepane nitrogen acts as a nucleophile in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, which exhibit enhanced biological activity .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the oxadiazole ring undergoes cleavage:

-

Acid hydrolysis : Concentrated HCl at reflux cleaves the ring, producing a carboxamide and an amine derivative .

-

Base-mediated hydrolysis : NaOH in ethanol yields a nitrile and a carboxylic acid .

Key Mechanistic Insights

-

Nucleophilic ring cleavage : The oxadiazole’s C–O bond is susceptible to nucleophilic attack, leading to ring opening and subsequent rearrangement .

-

Role of azepane : The azepane’s nitrogen enhances solubility in polar solvents and participates in intramolecular hydrogen bonding, stabilizing intermediates .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer potential of 5-(azepan-4-yl)-3-methyl-1,2,4-oxadiazole derivatives. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : Research indicates that several 1,2,4-oxadiazole derivatives exhibit significant antitumor activity. For instance, compounds derived from oxadiazoles have shown IC50 values indicating potent activity against various cancer types including breast (MCF-7), colon (HCT-116), and lung (A549) cancers .

- Mechanism of Action : Some derivatives induce apoptosis in cancer cells by activating caspases and arresting the cell cycle at various phases. For example, certain oxadiazole compounds were found to increase p53 expression levels and trigger apoptotic pathways in MCF-7 cells .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | 0.48 | Apoptosis induction |

| Compound 2 | HCT-116 | 0.78 | Caspase activation |

| Compound 3 | A549 | 0.11 | Cell cycle arrest |

| Compound 4 | WiDr | 4.5 | Inhibition of proliferation |

Other Biological Activities

Beyond anticancer applications, oxadiazole derivatives are also being explored for:

- Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains and fungi. The introduction of electron-withdrawing groups has been linked to enhanced antimicrobial activity .

- Inhibition of Enzymatic Activity : Some studies report that oxadiazoles can act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves various methods including cyclization reactions using appropriate precursors. Structural modifications such as varying substituents on the aromatic rings or altering the azepane moiety can significantly influence the biological activity of these compounds.

Table 2: Synthesis Methods for Oxadiazole Derivatives

Future Prospects

The ongoing research into this compound suggests a bright future for its applications in drug development. Continued exploration into its structure-activity relationships (SAR) will likely yield more potent derivatives with improved selectivity and reduced toxicity.

Mechanism of Action

The mechanism of action of 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The azepane ring may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Azepan-4-yl vs. Aromatic Groups : The azepan group introduces a bulky, flexible substituent compared to rigid aromatic systems (e.g., bromophenyl in ). This may improve membrane permeability but reduce crystallinity.

- Solubility : The azepan derivative’s tertiary amine could enhance aqueous solubility relative to hydrophobic aryl-substituted analogs .

- Stability : Unlike chloromethyl-substituted oxadiazoles, which undergo nucleophilic substitution (e.g., reactions with phosphonates ), the azepan group is less reactive under standard conditions.

Key Observations :

- Azepan Derivatives : The amine-rich structure may target enzymes or receptors in the central nervous system, contrasting with aryl-substituted analogs used in antimicrobial or anti-inflammatory contexts.

- Clinical Relevance : The glaucoma-targeting analog in demonstrates how substituent modifications tailor 1,2,4-oxadiazoles for specific therapeutic niches.

Stability and Reactivity

- Azepan-Substituted Compound : The saturated azepane ring is less prone to oxidative degradation compared to aromatic groups but may undergo ring-opening under strongly acidic conditions.

- Chloromethyl Analogs : Highly reactive; participate in nucleophilic substitutions (e.g., with amines or thiols) to generate prodrugs or conjugates .

Biological Activity

The compound 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole is part of the 1,2,4-oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen. The azepane moiety contributes to its pharmacological profile by enhancing solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound this compound has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 15.0 | Inhibition of HDAC activity |

| U-937 (Leukemia) | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 14.0 | Reactive oxygen species (ROS) generation |

These findings suggest that the compound acts through multiple pathways to exert its anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry assays indicated that this compound increases the percentage of apoptotic cells in treated populations.

- Histone Deacetylase (HDAC) Inhibition : The compound has shown to inhibit HDAC enzymes, which are crucial in regulating gene expression involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in cancer cells treated with this compound, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Recent research has provided insights into the efficacy of this compound:

- Study by Kucukoglu et al. : This study evaluated a series of oxadiazole derivatives against eight cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Further investigations revealed that the compound's anticancer activity is dose-dependent and correlates with its ability to induce apoptosis through mitochondrial pathways .

- Comparative Efficacy : In a comparative study against established drugs such as cisplatin and doxorubicin, this compound demonstrated comparable or superior cytotoxicity against certain cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Azepan-4-yl)-3-methyl-1,2,4-oxadiazole, and what challenges arise during purification?

The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-substituted variants like this compound, bromination of styryl oxadiazoles followed by dehydrobromination using sodium amide in liquid ammonia (-70°C to -60°C) is a viable route. However, yields are moderate (9–54%) due to competing oligomerization and incomplete diastereomer separation . Purification challenges include isolating the target compound from unreacted starting materials and byproducts via column chromatography or recrystallization in polar aprotic solvents.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar heterocycles?

1,2,4-Oxadiazoles exhibit characteristic NMR signals: the oxadiazole ring protons resonate downfield (δ 8.0–9.0 ppm in H NMR), while the azepane ring shows distinct multiplet patterns (δ 1.5–3.0 ppm). IR spectroscopy identifies the C=N and C-O-C stretches (1590–1650 cm and 980–1050 cm, respectively). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with exact mass matching the molecular formula (e.g., CHNO for this compound). Differentiation from isoxazoles or thiadiazoles relies on sulfur/nitrogen absence in MS fragmentation patterns .

Q. What strategies are recommended for evaluating the hydrolytic stability of 1,2,4-oxadiazoles under physiological conditions?

Hydrolytic stability can be assessed via accelerated degradation studies in buffered solutions (pH 1–9) at 37°C. Monitor degradation kinetics using HPLC or LC-MS to quantify parent compound loss and identify hydrolysis products (e.g., amidoximes or carboxylic acids). For this compound, the azepane ring’s steric bulk may reduce hydrolysis rates compared to simpler alkyl-substituted oxadiazoles .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) elucidate the reactivity of this compound in superacidic media?

Density functional theory (DFT) calculations reveal that Brønsted superacids (e.g., CFSOH) protonate the oxadiazole ring, generating superelectrophilic intermediates. These intermediates undergo regioselective hydroarylation with arenes, forming diarylethenyl derivatives. MD simulations predict solvent effects and transition-state geometries, aiding in optimizing reaction conditions for high regioselectivity (>80%) .

Q. What experimental approaches resolve contradictions in biological activity data for 1,2,4-oxadiazole derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from assay variability or impurities. Mitigation strategies include:

Q. How can regioselective functionalization of the azepane ring enhance the compound’s pharmacological profile?

Introducing electron-withdrawing groups (EWGs) at the azepane nitrogen improves metabolic stability, while bulky substituents (e.g., aryl groups) modulate target binding. For example, N-alkylation with trifluoromethyl groups reduces off-target interactions, as seen in 1,3,4-thiadiazole derivatives. Regioselectivity is achieved using protecting groups (e.g., Boc) during synthesis .

Q. What in silico tools predict the ADMET properties of this compound?

Tools like SwissADME and pkCSM predict:

- Absorption : High gastrointestinal absorption (AlogP >2).

- Metabolism : Susceptibility to CYP3A4 oxidation due to the azepane ring.

- Toxicity : Low Ames test mutagenicity risk (structural alerts absent). Experimental validation via Caco-2 permeability assays and hepatocyte microsomal stability tests is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.